1-(2,4-Dimethylphenyl)-4-(3-nitropyridin-2-yl)piperazine
Description
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)-4-(3-nitropyridin-2-yl)piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-13-5-6-15(14(2)12-13)19-8-10-20(11-9-19)17-16(21(22)23)4-3-7-18-17/h3-7,12H,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUXJQRMOHFTVDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)C3=C(C=CC=N3)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001320087 | |
| Record name | 1-(2,4-dimethylphenyl)-4-(3-nitropyridin-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001320087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666008 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
400089-01-2 | |
| Record name | 1-(2,4-dimethylphenyl)-4-(3-nitropyridin-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001320087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dimethylphenyl)-4-(3-nitropyridin-2-yl)piperazine typically involves the reaction of 2,4-dimethylphenylamine with 3-nitropyridine-2-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
For industrial-scale production, the process may be optimized to include continuous flow reactions, use of more cost-effective reagents, and implementation of purification techniques such as crystallization or chromatography to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dimethylphenyl)-4-(3-nitropyridin-2-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The piperazine ring can be functionalized through nucleophilic substitution reactions, introducing different substituents to modify its pharmacological properties.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Alkyl halides, nucleophiles, organic solvents
Major Products Formed
Reduction: 1-(2,4-Dimethylphenyl)-4-(3-aminopyridin-2-yl)piperazine
Substitution: Various alkylated or acylated derivatives of the original compound
Scientific Research Applications
Antimicrobial Activity
Research indicates that 1-(2,4-Dimethylphenyl)-4-(3-nitropyridin-2-yl)piperazine exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens. For instance, a study highlighted its inhibitory effects on both Gram-positive and Gram-negative bacteria, positioning it as a candidate for further development as an antimicrobial agent .
Analgesic Properties
The compound has been evaluated for its analgesic effects through various preclinical models. A significant study conducted on animal models indicated that it modulates pain pathways by enhancing endocannabinoid signaling. This mechanism suggests that it may provide relief from neuropathic and inflammatory pain conditions. The administration of this compound resulted in notable reductions in pain responses, supporting its potential as a therapeutic agent for pain management .
Anti-inflammatory Effects
In addition to its analgesic properties, 1-(2,4-Dimethylphenyl)-4-(3-nitropyridin-2-yl)piperazine has shown promise in reducing inflammation. Studies have reported that it decreases markers of inflammation in tissues during experimental models, indicating its utility in managing inflammatory diseases such as arthritis and other chronic inflammatory conditions .
Study 1: FAAH Inhibition and Pain Relief
A pivotal study explored the compound's role as an inhibitor of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. The findings demonstrated that the compound significantly increased levels of anandamide, an endocannabinoid associated with pain regulation. This study provided a mechanistic insight into how the compound could alleviate pain through endocannabinoid modulation .
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of the compound against common pathogens. The results indicated that it effectively inhibited bacterial growth, showcasing its potential as a therapeutic agent for infectious diseases. This study emphasized the need for further exploration of the compound's structure-activity relationship to enhance its antimicrobial properties .
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethylphenyl)-4-(3-nitropyridin-2-yl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group may play a role in its binding affinity and activity, while the piperazine ring can enhance its solubility and bioavailability. The exact pathways and targets would depend on the specific application and further research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
Piperazine derivatives are often modified at both nitrogen atoms to tune receptor affinity and bioactivity. Below is a comparative analysis of key analogs:
Key Observations :
Pharmacological Activity Comparison
Dopamine Receptor Affinity
- The target compound’s structural analog, 1-(2-methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine, exhibits high dopamine D2 receptor affinity (Ki = 0.8 nM) due to its nitrobenzyl-piperidine moiety .
- In contrast, 1-(2,4-dichlorophenyl)piperazine derivatives show moderate D3 receptor selectivity, attributed to chlorine’s steric and electronic effects .
Antimicrobial and Antifungal Activity
- Piperazines with sulfonyl groups (e.g., 1-(2,4-dimethylphenyl)-4-(4-fluoro-3-methylbenzenesulfonyl)piperazine) demonstrate moderate antibacterial activity against Gram-positive bacteria .
Cytotoxicity
- 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives exhibit potent cytotoxicity against liver, breast, and colon cancer cell lines (IC50 < 10 μM) .
Biological Activity
1-(2,4-Dimethylphenyl)-4-(3-nitropyridin-2-yl)piperazine is a synthetic compound belonging to the piperazine class, known for its diverse pharmacological properties. This article examines its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : 1-(2,4-dimethylphenyl)-4-(3-nitropyridin-2-yl)piperazine
- Molecular Formula : C17H20N4O2
- Molecular Weight : 312.366 g/mol
- CAS Number : 400089-01-2
The biological activity of 1-(2,4-Dimethylphenyl)-4-(3-nitropyridin-2-yl)piperazine is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The nitro group on the pyridine ring may enhance binding affinity, while the piperazine moiety contributes to solubility and bioavailability. Specific pathways and targets remain to be fully elucidated through ongoing research.
Anticancer Potential
Research has indicated that piperazine derivatives exhibit significant anticancer properties. In a study evaluating novel hybrid compounds, derivatives similar to 1-(2,4-Dimethylphenyl)-4-(3-nitropyridin-2-yl)piperazine demonstrated promising cytotoxicity against various cancer cell lines. For instance:
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| 9g | MCF-7 | 2 |
| 9k | MCF-7 | 5 |
| Doxorubicin | MCF-7 | 0.64 |
| Cisplatin | MCF-7 | 14 |
These results suggest that the compound may possess similar anticancer activity that warrants further investigation .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. In vitro studies have shown that piperazine derivatives can exhibit significant effects against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) for related compounds have been reported as follows:
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| Compound A | S. aureus | 10 |
| Compound B | MRSA | 5 |
These findings indicate that modifications in the chemical structure can influence antimicrobial efficacy .
Case Studies and Research Findings
- Study on LQFM018 : A related piperazine compound demonstrated binding affinity for aminergic receptors and exhibited antiproliferative effects in K562 leukemic cells. This study highlighted the potential for piperazine derivatives in cancer therapy and their mechanisms of inducing cell death through necroptosis .
- Hybrid Piperazine Derivatives : Research on hybrid motifs combining piperazine with nitroimidazole showed enhanced anti-proliferative activity against cancer cell lines. These findings suggest that structural modifications can significantly impact biological activity .
Q & A
Q. What are the recommended synthetic routes for 1-(2,4-Dimethylphenyl)-4-(3-nitropyridin-2-yl)piperazine?
The synthesis typically involves multi-step coupling reactions . A common approach includes:
- Step 1 : Reacting 1-(2,4-dimethylphenyl)piperazine with a nitropyridine derivative (e.g., 3-nitropyridin-2-yl chloride) in the presence of a palladium catalyst (e.g., Pd(OAc)₂) to form the piperazine-pyridine core .
- Step 2 : Purification via normal-phase chromatography (e.g., 10% methanol/0.1% ammonium hydroxide) to isolate the compound .
- Key considerations : Solvent choice (DMF or acetonitrile) and catalyst efficiency impact yield and purity. Reaction monitoring via TLC or HPLC is critical .
Q. How is the molecular structure of this compound characterized?
Structural confirmation relies on:
- Spectroscopy : ¹H/¹³C NMR to identify proton/carbon environments (e.g., aromatic protons at δ 6.8–8.2 ppm) .
- Mass spectrometry : ESI-MS for molecular weight verification (e.g., calculated vs. observed m/z values) .
- X-ray crystallography : For resolving stereochemistry and intermolecular interactions in crystalline forms .
Q. What are the primary biological activities reported for this compound?
Early studies suggest:
- Antimicrobial activity : Inhibition of microbial growth via disruption of cell membrane integrity .
- Receptor modulation : Interaction with dopamine or serotonin receptors due to the piperazine core’s affinity for neurotransmitter systems .
- Anticancer potential : Selective cytotoxicity against cancer cell lines (e.g., IC₅₀ values in µM range) through apoptosis induction .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield and scalability?
Methodological strategies :
- Catalyst screening : Test palladium vs. nickel complexes for coupling efficiency .
- Solvent optimization : Compare DMF (high polarity) vs. acetonitrile (lower toxicity) for reaction kinetics .
- Protective group chemistry : Use tert-butoxycarbonyl (Boc) groups to prevent undesired side reactions during synthesis .
- Scale-up challenges : Address purification bottlenecks (e.g., switch from column chromatography to recrystallization) .
Q. How do structural modifications influence pharmacological activity?
Comparative analysis :
| Modification | Biological Impact | Reference |
|---|---|---|
| 2,4-Dimethylphenyl group | Enhances lipophilicity, improving blood-brain barrier penetration . | |
| 3-Nitropyridin-2-yl group | Increases electrophilicity, enhancing receptor binding via nitro group interactions . | |
| Piperazine ring substitution | Ethyl vs. benzyl groups alter selectivity for dopamine D3 vs. D2 receptors . |
Q. How can computational methods predict binding affinities for neurotransmitter receptors?
Approach :
- Molecular docking : Use software (e.g., AutoDock Vina) to model interactions with dopamine D3 receptors. Focus on hydrogen bonding between the nitro group and receptor residues .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to identify key binding motifs .
- QSAR modeling : Correlate substituent electronegativity with IC₅₀ values for activity prediction .
Q. How should researchers address contradictory data in biological assays?
Case example : Discrepancies in antimicrobial activity across studies may arise from:
- Strain variability : Test against standardized microbial panels (e.g., ATCC strains) .
- pH-dependent stability : Conduct stability studies at pH 5–8 to identify optimal activity windows .
- Assay interference : Validate results via orthogonal methods (e.g., MIC vs. time-kill assays) .
Q. What analytical techniques resolve stability issues under physiological conditions?
Protocol :
- HPLC-MS : Monitor degradation products in simulated gastric fluid (pH 2) and plasma (pH 7.4) .
- Thermogravimetric analysis (TGA) : Determine thermal stability for storage recommendations .
- Circular dichroism (CD) : Assess conformational changes in aqueous vs. lipid environments .
Methodological Tables
Table 1 : Comparison of Synthetic Routes
| Method | Catalyst | Yield | Purity | Reference |
|---|---|---|---|---|
| Pd-catalyzed coupling | Pd(OAc)₂ | 65% | >95% | |
| Nickel-mediated reaction | NiCl₂ | 48% | 90% | |
| Boc-protected intermediate | None | 72% | 98% |
Table 2 : Biological Activity by Substituent
| Substituent | Antimicrobial IC₅₀ (µM) | Dopamine D3 Ki (nM) |
|---|---|---|
| 2,4-Dimethylphenyl | 12.3 | 45 |
| 4-Fluorophenyl | 18.7 | 120 |
| Benzyl | 25.1 | 85 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
